Silane, (1-methylethenyl)-
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Overview
Description
Silane, (1-methylethenyl)-, also known as vinylsilane, is an organosilicon compound with the chemical formula C3H6Si. This compound is characterized by the presence of a silicon atom bonded to a vinyl group (1-methylethenyl) and hydrogen atoms. Silane, (1-methylethenyl)- is a versatile compound widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, (1-methylethenyl)- can be synthesized through several methods. One common method involves the reaction of acetone with chlorotrimethylsilane in the presence of triethylamine . The reaction is carried out under a nitrogen atmosphere at room temperature, followed by the addition of sodium iodide in acetonitrile. The mixture is then stirred and warmed to 35°C, resulting in the formation of the desired product.
Another method involves the reaction of 3-butene-1-ol with 3-mercaptopropyltrimethoxysilane through a “click” reaction between the -SH and -C=C- groups . This method is particularly useful for obtaining hydroxyl group-terminated silane.
Industrial Production Methods
Industrial production of silane, (1-methylethenyl)- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Silane, (1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Silane, (1-methylethenyl)- can act as a hydride donor in reduction reactions.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as tris(trimethylsilyl)silane are often used as reducing agents.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, (1-methylethenyl)- has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as a component in medical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings due to its ability to improve adhesion and durability
Mechanism of Action
The mechanism of action of silane, (1-methylethenyl)- involves its ability to form strong chemical bonds with both organic and inorganic substrates. The vinyl group allows for various chemical modifications, while the silicon atom provides stability and reactivity. The compound can act as a radical H-donor or hydride donor, facilitating reduction reactions and enhancing the properties of composite materials .
Comparison with Similar Compounds
Silane, (1-methylethenyl)- is unique compared to other silanes due to its vinyl group, which imparts distinct reactivity and versatility. Similar compounds include:
Chlorotrimethylsilane: Used in similar synthetic applications but lacks the vinyl group.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Phenylsilane: Contains a phenyl group instead of a vinyl group, leading to different reactivity.
These compounds share some common applications but differ in their specific chemical properties and reactivity, making silane, (1-methylethenyl)- a unique and valuable compound in various fields.
Properties
CAS No. |
18191-61-2 |
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Molecular Formula |
C3H5Si |
Molecular Weight |
69.16 g/mol |
InChI |
InChI=1S/C3H5Si/c1-3(2)4/h1H2,2H3 |
InChI Key |
HMBKICCOYFZVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[Si] |
Origin of Product |
United States |
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